molecular formula C24H45NO8 B160135 2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 330796-56-0

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No. B160135
CAS RN: 330796-56-0
M. Wt: 475.6 g/mol
InChI Key: IYGXEHDCSOYNKY-OBJQDSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Amino-2-(hydroxymethyl)propane-1,3-diol” is also known by several other names such as TRIS, Tris base, Tris buffer, Trizma, Trisamine, THAM, Tromethamine, Trometamol, Tromethane, Trisaminol, and Tris(hydroxymethyl)aminomethane . It is an organic compound with the formula (HOCH2)3CNH2 and is one of the twenty Good’s buffers . It is extensively used in biochemistry and molecular biology as a component of buffer solutions .


Synthesis Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . Tris also complexes with metal ions in solution .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be represented as OCC(N)(CO)CO .


Chemical Reactions Analysis

In medicine, tromethamine is occasionally used as a drug, given in intensive care for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances . Some medications are formulated as the “tromethamine salt” including Hemabate (carboprost as trometamol salt), and "ketorolac trometamol" .


Physical And Chemical Properties Analysis

The compound appears as a white crystalline powder . It has a molar mass of 121.136 g·mol−1 . The density of the compound is 1.328g/cm3 . It has a melting point of >175-176 °C (448-449 K) and a boiling point of 219 °C (426 °F; 492 K) . The compound is soluble in water with a solubility of 50 g/100 mL (25 °C) .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

Biochemistry and Molecular Biology Tris Buffer: Tris buffer, also known as 2-Amino-2-(hydroxymethyl)propane-1,3-diol, is a versatile compound used in various biochemical and molecular biology applications. It serves as a buffer solution for assays such as lactate dehydrogenase, in situ hybridization procedures, and protein extraction from cells. Additionally, it’s used in Raman spectroscopy sample preparation and as a wash buffer in Western blotting. Tris buffer also plays a role in the decellularization of tissues, which is crucial for tissue engineering research .

Safety And Hazards

The compound is classified as an irritant . It may cause eye irritation .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-OBJQDSKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.